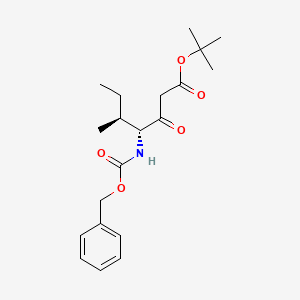

(4R,5S)-Monomethyl auristatin E intermediate-6

Beschreibung

(4R,5S)-Monomethyl auristatin E intermediate-6 is a synthetic compound that serves as an important intermediate in the synthesis of monomethyl auristatin E, a potent antimitotic agent. Monomethyl auristatin E is commonly used in the development of antibody-drug conjugates for targeted cancer therapy. The intermediate-6 form is crucial in the multi-step synthesis process, ensuring the correct stereochemistry and functional groups necessary for the final active compound.

Eigenschaften

Molekularformel |

C20H29NO5 |

|---|---|

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

tert-butyl (4R,5S)-5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)heptanoate |

InChI |

InChI=1S/C20H29NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,18H,6,12-13H2,1-5H3,(H,21,24)/t14-,18+/m0/s1 |

InChI-Schlüssel |

OBDXBUWPBDVKEB-KBXCAEBGSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H](C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Kanonische SMILES |

CCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-Monomethyl auristatin E intermediate-6 involves several key steps, including the formation of peptide bonds and the introduction of specific functional groups. The process typically starts with the protection of amino and carboxyl groups, followed by coupling reactions to form the desired peptide backbone. Common reagents used in these steps include carbodiimides for peptide coupling and protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. These machines allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating easy purification and handling.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5S)-Monomethyl auristatin E intermediate-6 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxo or hydroxy derivatives.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.

Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or neutral conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further modified to produce the final active compound, monomethyl auristatin E.

Wissenschaftliche Forschungsanwendungen

(4R,5S)-Monomethyl auristatin E intermediate-6 is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of complex peptides and proteins.

Biology: In the study of cell division and microtubule dynamics.

Medicine: In the development of antibody-drug conjugates for targeted cancer therapy.

Industry: In the production of pharmaceuticals and biotechnological products.

Wirkmechanismus

The mechanism of action of (4R,5S)-Monomethyl auristatin E intermediate-6 involves its conversion to monomethyl auristatin E, which binds to tubulin and inhibits microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The molecular targets include tubulin and associated proteins involved in microtubule formation and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Monomethyl auristatin F: Another potent antimitotic agent with similar structure and function.

Dolastatin 10: A natural product with antimitotic properties, serving as a precursor to monomethyl auristatin E.

Vinblastine: A well-known antimitotic agent used in cancer therapy.

Uniqueness

(4R,5S)-Monomethyl auristatin E intermediate-6 is unique due to its specific stereochemistry and functional groups, which are essential for the synthesis of monomethyl auristatin E. Its role as an intermediate ensures the correct assembly of the final active compound, making it a critical component in the production of effective cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.